Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate
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Overview
Description
Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate is an organic compound with a complex structure that includes an ethyl ester group, an aminomethyl group, and a dimethylpentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor with ethyl bromoacetate, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be employed to facilitate hydrogenation steps. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing the active aminomethyl compound, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Known for its antiviral properties.
2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters: Studied for their antiviral activities.
Uniqueness
Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)8(7-11)6-10(2,3)4/h8H,5-7,11H2,1-4H3 |
InChI Key |
AICSZBCNAYPOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)CN |
Origin of Product |
United States |
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